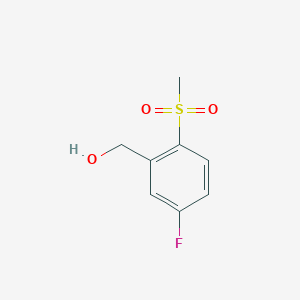

5-Fluoro-2-(methylsulphonyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

304649-77-2 |

|---|---|

Molecular Formula |

C8H9FO3S |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(5-fluoro-2-methylsulfonylphenyl)methanol |

InChI |

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |

InChI Key |

UAGUBDLAYKTXJE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Methylsulphonyl Benzyl Alcohol

Established Synthetic Routes to the Compound

The synthesis of 5-Fluoro-2-(methylsulphonyl)benzyl alcohol can be approached through several established routes, primarily involving the transformation of readily available precursors. These methods focus on creating the benzylic alcohol functionality from other functional groups.

Direct Reduction Pathways from Nitrile Precursors

A common and direct method for the synthesis of fluorinated benzyl (B1604629) alcohols is the reduction of the corresponding benzonitrile (B105546). google.com In the case of this compound, the precursor would be 5-fluoro-2-(methylsulfonyl)benzonitrile. This transformation of a cyano group to a hydroxymethyl group can be achieved through a one-step reduction or a two-step process involving hydrolysis to a benzoic acid followed by reduction. google.com

The direct reduction of the nitrile can be carried out using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. google.com The reaction typically proceeds by first reducing the nitrile to an intermediate imine, which is then further reduced to the primary amine. Subsequent hydrolysis or a modified work-up can lead to the desired benzyl alcohol. Alternatively, catalytic hydrogenation can be employed. mdpi.com

A two-step approach involves the initial hydrolysis of the benzonitrile to the corresponding benzoic acid. This can be achieved under acidic or basic conditions. The resulting 5-fluoro-2-(methylsulfonyl)benzoic acid is then reduced to the benzyl alcohol. google.com This reduction is a well-established transformation in organic synthesis.

| Precursor | Reagent/Method | Product | Reference |

| 5-Fluoro-2-(methylsulfonyl)benzonitrile | Metal Hydride Reduction (e.g., NaBH₄, LiAlH₄) | This compound | google.com |

| 5-Fluoro-2-(methylsulfonyl)benzonitrile | 1. Hydrolysis (acid or base) 2. Reduction | This compound | google.com |

Functional Group Interconversion Strategies for Benzylic Alcohols

Functional group interconversion (FGI) provides a versatile approach to synthesizing benzylic alcohols from a range of other functionalities. organic-chemistry.org These strategies are fundamental in organic synthesis and can be applied to the preparation of this compound.

One common FGI strategy is the reduction of a corresponding aldehyde or carboxylic acid. For instance, 5-fluoro-2-(methylsulfonyl)benzaldehyde (B1304077) can be reduced to the target benzyl alcohol using mild reducing agents like sodium borohydride. If starting from 5-fluoro-2-(methylsulfonyl)benzoic acid, a stronger reducing agent such as lithium aluminum hydride would be necessary. organic-chemistry.org

Another FGI approach involves the hydrolysis of a corresponding benzyl halide, such as 5-fluoro-2-(methylsulfonyl)benzyl bromide or chloride. This nucleophilic substitution reaction, typically carried out with a hydroxide (B78521) source, replaces the halogen with a hydroxyl group to yield the desired alcohol. vanderbilt.edu

| Starting Material | Transformation | Product | Reference |

| 5-Fluoro-2-(methylsulfonyl)benzaldehyde | Reduction | This compound | organic-chemistry.org |

| 5-Fluoro-2-(methylsulfonyl)benzoic acid | Reduction | This compound | organic-chemistry.org |

| 5-Fluoro-2-(methylsulfonyl)benzyl halide | Hydrolysis | This compound | vanderbilt.edu |

Advanced Fluorination Techniques Applicable to Benzyl Alcohol Systems

The introduction of fluorine into organic molecules is a critical area of research, and advanced fluorination techniques can be conceptually applied to the synthesis of fluorinated benzyl alcohol systems.

Electrophilic Fluorination Methodologies in Related Syntheses

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic substrate. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu These reagents are known for their ability to fluorinate a wide range of organic compounds. brynmawr.edu

In the context of synthesizing compounds related to this compound, electrophilic fluorination could be employed at an earlier stage of the synthesis. For example, a precursor molecule with an electron-rich aromatic ring could be subjected to electrophilic fluorination to introduce the fluorine atom at the desired position. The reaction mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) process. wikipedia.org

| Reagent | Description | Application | Reference |

| N-fluorobenzenesulfonimide (NFSI) | A stable, effective electrophilic fluorinating agent. | Fluorination of various organic and organometallic compounds. | wikipedia.orgbrynmawr.edu |

| Selectfluor | A cationic electrophilic fluorinating agent. | Used in the fluorination of a wide range of substrates. | wikipedia.org |

Deoxofluorination Approaches for Benzyl Alcohols

Deoxofluorination is a process that converts a hydroxyl group into a fluorine atom. brynmawr.edu This method is particularly relevant for the synthesis of benzyl fluorides from benzyl alcohols. organic-chemistry.org While the target compound is a benzyl alcohol, understanding these reactions is crucial as they represent a key transformation within this class of compounds. A variety of reagents have been developed for this purpose, each with its own advantages and substrate scope. brynmawr.edu

Common deoxofluorination reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. organic-chemistry.org More recently, reagents like PyFluor and AlkylFluor have been developed to offer improved stability and selectivity. thieme-connect.com These reagents are effective for the conversion of primary and secondary alcohols, including benzylic alcohols, to their corresponding fluorides. thieme-connect.comcas.cn The reaction generally proceeds via an SN2 mechanism, leading to inversion of stereochemistry where applicable. brynmawr.edu

| Reagent | Key Features | Substrate Scope | Reference |

| DAST | Commonly used, but thermally unstable. | Alcohols, aldehydes, ketones. | organic-chemistry.org |

| Deoxo-Fluor | More thermally stable alternative to DAST. | Benzyl and secondary alcohols. | brynmawr.eduorganic-chemistry.org |

| PyFluor | Inexpensive and thermally stable. | Broad range of alcohols with minimal elimination. | organic-chemistry.org |

| AlkylFluor | Bench-stable and effective for primary and secondary alcohols. | Aliphatic and benzylic alcohols. | thieme-connect.com |

Optimization of Reaction Parameters and Process Efficiency in Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, factors such as solvent, temperature, reaction time, and the choice of catalyst or reagent are critical for maximizing yield and purity.

For instance, in the reduction of a nitrile precursor, the choice of solvent can significantly impact the reaction rate and selectivity. The concentration of the reducing agent and the reaction temperature must be carefully controlled to avoid over-reduction or side reactions. Similarly, in functional group interconversion reactions, the selection of the appropriate reagent and reaction conditions is paramount to achieving a clean and efficient transformation.

The development of continuous-flow processes and the use of microreactors are modern approaches to optimize reaction conditions. These technologies can offer better control over reaction parameters, leading to improved yields and safety profiles. The optimization process often involves a systematic screening of different conditions to identify the ideal set of parameters for a given transformation. nih.gov

| Parameter | Importance in Synthesis |

| Solvent | Affects solubility, reactivity, and reaction rate. |

| Temperature | Influences reaction kinetics and can control selectivity. |

| Reagent/Catalyst | Determines the reaction pathway and efficiency. |

| Reaction Time | Crucial for ensuring complete conversion without product degradation. |

Chemical Transformations and Reaction Pathways of 5 Fluoro 2 Methylsulphonyl Benzyl Alcohol

Oxidative Transformations of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group of 5-Fluoro-2-(methylsulphonyl)benzyl alcohol is susceptible to oxidation, yielding aldehyde and carboxylic acid derivatives, which are valuable synthons for more complex molecules.

Formation of Aldehyde and Carboxylic Acid Derivatives

The oxidation of the benzyl alcohol group can be controlled to selectively form either the corresponding aldehyde or carboxylic acid. The alcohol can be oxidized to produce 5-fluoro-2-(methylsulphonyl)benzaldehyde. smolecule.com Further oxidation leads to the formation of 5-fluoro-2-(methylsulphonyl)benzoic acid. smolecule.com These transformations are fundamental in synthetic chemistry, converting the alcohol into reactive carbonyl groups suitable for a variety of subsequent reactions.

Table 1: Oxidation Products of this compound

| Starting Material | Product | Product CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| This compound | 5-Fluoro-2-(methylsulfonyl)benzaldehyde (B1304077) | 849035-71-8 | C₈H₇FO₃S | 202.20 scbt.com |

Photocatalytic and Photoelectrochemical Oxidation Studies on Alcohols

Photocatalytic and photoelectrochemical methods offer green and efficient alternatives to traditional oxidation techniques that often rely on harsh conditions or transition-metal catalysts. organic-chemistry.org These methods are gaining significance as key anode reactions, providing an alternative to the oxygen evolution reaction (OER) for hydrogen production. rsc.org

Photocatalytic Oxidation: The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a widely used model reaction to evaluate the performance of heterogeneous photocatalysts. researchgate.net Various systems have been developed for this purpose. For instance, a homogeneous system using CuCl₂ under visible light irradiation can oxidize benzyl alcohol to benzaldehyde with over 95% selectivity, using molecular oxygen as the oxidant. acs.org Another approach employs Eosin Y, a metal-free photocatalyst, which facilitates the aerobic oxidation of benzyl alcohols to the corresponding aldehydes or ketones in excellent yields under mild conditions with O₂ as the oxidant. organic-chemistry.org The mechanism often involves the generation of benzyl radicals that react with oxygen to form the desired products. organic-chemistry.org Enhanced photocatalytic activity has been observed with composite photocatalysts like Ni₃S₂/ZnIn₂S₄, which improve charge separation and reaction dynamics for both hydrogen evolution and benzyl alcohol oxidation. mdpi.com

Photoelectrochemical Oxidation: Photoelectrochemical approaches are also utilized for the transformation of organic molecules, including the selective oxidation of alcohols to aldehydes. rsc.org These methods can provide valuable insights into electrocatalytic biomass conversion. rsc.org Studies using BiVO₄ electrodes have shown that the photoelectrochemical oxidation of benzyl alcohol to benzaldehyde can be influenced by the light wavelength and atmosphere. rsc.org Research has demonstrated that UV light can induce the production of singlet oxygen, contributing to the oxidation process and potentially leading to the over-oxidation of the alcohol. rsc.org

Reactions Involving the Aromatic Ring and Substituents

The substituted aromatic ring of this compound can participate in various reactions, allowing for further molecular elaboration.

Friedel-Crafts Benzylation and Related Coupling Reactions

Benzyl alcohols can serve as alkylating agents in Friedel-Crafts reactions, providing an environmentally friendlier alternative to alkyl halides. acgpubs.org These reactions are typically promoted by acid catalysts. Trifluoroacetic acid (TFA) has been shown to be an effective promoter for the Friedel-Crafts alkylation of arenes with benzyl alcohols. biomedres.us The reaction is straightforward, with water as the only byproduct, and the TFA can be recycled. biomedres.us While the specific use of this compound in Friedel-Crafts reactions is not extensively documented, its structure suggests it could act as a benzylating agent, although the strong electron-withdrawing groups on the ring may decrease its reactivity compared to unsubstituted benzyl alcohol.

Related coupling reactions can also be utilized. For example, the photocatalytic C-C coupling of benzyl alcohol can lead to the formation of hydrobenzoin, although achieving high selectivity can be challenging due to competing side reactions. rsc.org

Derivatization at Remote Positions through Aromatic Functionalization

The fluoro and methylsulfonyl groups on the aromatic ring direct the position of further substitution reactions. The methylsulfonyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Their combined influence, along with the hydroxymethyl group, will determine the regioselectivity of electrophilic aromatic substitution reactions.

Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups like the methylsulfonyl group. This allows for the introduction of various nucleophiles onto the aromatic ring. For example, novel Sanger-type reagents like 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430) enable the functionalization of alcohols through a mild nucleophilic aromatic substitution of the fluorine atom. nih.gov

Reactivity Profiles of Fluoro and Sulfonyl Groups

The fluoro group is the most electronegative halogen, and the C-F bond is the strongest carbon-halogen bond. nih.gov This generally makes it inert to many reaction conditions. nih.gov However, its presence influences the electronic properties of the aromatic ring, enhancing the reactivity of the compound in certain transformations. nbinno.com In the context of SNAr reactions, the fluorine atom can act as a leaving group when positioned ortho or para to a strong electron-withdrawing group, such as the methylsulfonyl group in this molecule.

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This property has several effects:

It increases the acidity of the benzyl alcohol's hydroxyl proton compared to unsubstituted benzyl alcohol.

It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

It activates the ring for nucleophilic aromatic substitution, facilitating the displacement of the fluorine atom.

The sulfonyl group itself is generally stable and unreactive under many conditions, making it a reliable functional group in multi-step syntheses.

Chemical Reactivity of the Fluorine Substituent

The fluorine atom in this compound, while typically a poor leaving group in aliphatic systems, can be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the strongly electron-withdrawing methylsulfonyl group positioned ortho to it. This substitution pattern activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the fluoride (B91410) ion.

Detailed research has shown that the fluorine atom can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding ether, thioether, and amine derivatives. The general mechanism for this transformation involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. nih.govresearchgate.net

The reaction conditions for these substitutions typically involve the use of a suitable solvent and often a base to either generate the nucleophile in situ or to neutralize the hydrogen fluoride byproduct. For instance, reactions with alcohols are often carried out in the presence of a base like potassium hydroxide (B78521) or sodium hydride. nih.govbeilstein-journals.org Similarly, reactions with thiols and amines can be facilitated by bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). nih.govbeilstein-journals.org

Table 1: Nucleophilic Aromatic Substitution Reactions of the Fluorine Substituent

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Alkoxide (RO-) | Alcohol (ROH) / Base (e.g., KOH, NaH) | Aryl Ether |

| Thiolate (RS-) | Thiol (RSH) / Base (e.g., K2CO3) | Aryl Thioether |

| Amine (R2NH) | Amine (R2NH) / Base (e.g., K2CO3) | Aryl Amine |

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) in this compound is a robust and strongly electron-withdrawing moiety that also serves as a versatile functional handle for further chemical modifications. Key transformations involving this group include reduction and desulfonylation reactions.

Reduction: The sulfonyl group can be reduced to the corresponding sulfide (B99878) or thiol. The choice of reducing agent and reaction conditions determines the extent of reduction. For instance, milder reducing agents might selectively reduce the sulfonyl group to a sulfoxide, while stronger reagents are required for complete reduction to a sulfide or thiol. The reduction of aryl sulfones to the corresponding arenes (desulfonylation) has been achieved using catalytic systems, such as a cobalt-NHC (N-heterocyclic carbene) complex with an alkylmagnesium reagent as a hydride source. researchgate.net

Table 2: Chemical Transformations of the Methylsulfonyl Group

| Transformation | Reagent(s)/Conditions | Product Functional Group |

|---|---|---|

| Reduction to Sulfide | Strong reducing agents | Thioether (-S-CH3) |

| Reduction to Thiol | Strong reducing agents | Thiol (-SH) |

| Reductive Desulfonylation | Active metals (e.g., Na/Hg), Transition metal catalysts | Hydrogen (-H) |

| Desulfonylative Cross-Coupling | Transition metal catalysts (e.g., Pd, Ni) and coupling partner | Various (e.g., Aryl, Alkyl) |

Mechanistic Elucidation of Reactivity Pertaining to 5 Fluoro 2 Methylsulphonyl Benzyl Alcohol

Reaction Mechanism Proposals for Synthetic Transformations

Synthetic transformations involving 5-Fluoro-2-(methylsulphonyl)benzyl alcohol can be understood by proposing mechanisms based on established principles of organic chemistry and studies on related benzylic systems.

Direct fluorination of a benzylic C-H bond, a transformation that could be applied to a precursor of the title compound, or the conversion of the alcohol group to a fluoride (B91410) (deoxyfluorination), involves several potential mechanistic pathways. Given the electronic nature of the substrate, radical-based mechanisms are prominent.

Hydrogen Atom Abstraction (HAT): One common pathway involves the generation of a benzylic radical via hydrogen atom abstraction by a highly reactive species. For instance, copper-catalyzed systems using N-fluorobenzenesulfonimide (NFSI) can generate an N-centered radical that selectively abstracts a benzylic hydrogen. beilstein-journals.org The resulting benzylic radical is then trapped by a fluorine source. The presence of the electron-withdrawing methylsulphonyl group at the ortho position would make the benzylic protons more acidic but could potentially destabilize a radical intermediate compared to an electron-donating group.

Radical-Polar Crossover: Photochemical methods can also achieve fluorination. beilstein-journals.org An iridium-based photocatalyst, for example, can initiate a process that generates a benzylic radical. This radical is then oxidized by the catalyst to a benzylic carbocation, which is subsequently trapped by a fluoride nucleophile. beilstein-journals.org However, for this compound, the formation of a benzylic carbocation would be highly disfavored due to the powerful destabilizing effect of the ortho-methylsulphonyl group.

Deoxyfluorination: The direct conversion of the alcohol to a fluoride, known as deoxyfluorination, typically proceeds via activation of the hydroxyl group. Reagents like PyFluor or DAST (diethylaminosulfur trifluoride) activate the alcohol, turning the hydroxyl into a better leaving group. nih.govorganic-chemistry.org The subsequent displacement by fluoride can occur via an SN2 mechanism, which involves a backside attack by the fluoride ion, leading to an inversion of configuration if the carbon is a stereocenter. nih.govnih.gov

| Fluorination Method | Proposed Key Step | Influence of Substituents (-F, -SO2CH3) |

| Cu-catalyzed C-H Fluorination | Hydrogen Atom Abstraction (HAT) by N-radical | Electron-withdrawing groups may disfavor radical formation. |

| Photocatalytic C-H Fluorination | Oxidation of benzylic radical to cation | Benzylic carbocation formation is strongly disfavored. |

| Deoxyfluorination (e.g., DAST) | SN2 displacement of activated -OH group | Favored pathway, avoids unstable cationic intermediates. |

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate as the rate-determining step. For benzyl (B1604629) alcohols, this would require the ionization of the C-OH bond to form a benzyl carbocation. patsnap.comlibretexts.org The stability of this carbocation is paramount to the feasibility of an SN1 pathway. libretexts.org

Benzyl carbocations are generally stabilized by resonance, delocalizing the positive charge into the aromatic ring. libretexts.org However, this stabilization is highly sensitive to the electronic nature of substituents on the ring.

Effect of Substituents: Electron-donating groups enhance the stability of the benzyl carbocation and accelerate SN1 reactions. Conversely, electron-withdrawing groups destabilize the carbocation by intensifying the positive charge, thereby hindering or completely blocking the SN1 pathway. researchgate.net

Reactivity of this compound: The subject molecule contains two electron-withdrawing substituents. The methylsulphonyl (-SO2CH3) group, particularly at the ortho position, is a powerful deactivating group that would severely destabilize the incipient benzyl carbocation. The fluorine atom at the meta position (relative to the benzylic carbon) also contributes a moderate electron-withdrawing inductive effect.

Therefore, the C-OH bond ionization required for an SN1 mechanism is extremely unlikely for this compound. Nucleophilic substitution reactions at the benzylic carbon are expected to proceed via an SN2 mechanism, which avoids the formation of a high-energy carbocation intermediate. nih.govquora.com SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. quora.comreddit.com

| Mechanism | Intermediate | Effect of -SO2CH3 Group | Favored Solvent |

| SN1 | Benzylic Carbocation | Strongly Destabilizing | Polar Protic (e.g., water, alcohols) quora.com |

| SN2 | Pentacoordinate Transition State | No significant destabilization | Polar Aprotic (e.g., acetone, DMF) quora.com |

While this compound is achiral, the principles of diastereoselective control are relevant when considering reactions that could create a stereocenter from a related prochiral substrate. Stereoselective fluorination is a key goal in medicinal chemistry. acs.orgacs.org

Mechanisms to achieve stereocontrol often rely on introducing a chiral element into the reaction environment.

Transient Chiral Directing Groups: A palladium-catalyzed C-H fluorination method reported by Yu and co-workers utilizes a transient chiral amino acid ligand to direct the fluorination of benzylic positions ortho to an aldehyde. beilstein-journals.org The bulky chiral directing group controls the stereochemical outcome of the C-F bond-forming reductive elimination step. beilstein-journals.org A similar strategy could be envisioned for related substrates to control the stereochemistry of fluorination.

Stereospecific Deoxyfluorination: As mentioned, deoxyfluorination of a chiral secondary benzylic alcohol with reagents that promote an SN2 pathway results in a predictable inversion of stereochemistry. nih.gov This stereospecificity is a powerful tool for controlling the configuration of the resulting benzyl fluoride.

Control over stereochemistry is often a competition between different pathways. For instance, in the palladium-catalyzed reaction, a less bulky directing group favored a competitive SN2-like oxygenation pathway that resulted in the opposite stereochemistry compared to the fluorination product. beilstein-journals.org

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving benzyl alcohols and their derivatives, several types of intermediates have been proposed or characterized.

Benzylic Carbocations: As discussed, the formation of a discrete benzyl carbocation from this compound is highly improbable due to electronic destabilization. In reactions of benzyl derivatives lacking such strong deactivating groups, the formation of carbocations can be inferred from racemization of chiral starting materials or by trapping experiments. nih.gov For instance, Friedel-Crafts reactions of benzyl fluoride activated by a strong hydrogen bond donor like hexafluoroisopropanol (HFIP) are proposed to proceed through a benzylic carbocation. nih.gov

Benzylic Radicals: In contrast to cations, benzylic radical intermediates are plausible in certain fluorination reactions. beilstein-journals.orgd-nb.info These intermediates can be generated through hydrogen atom abstraction or via photoredox catalysis. beilstein-journals.orgorganic-chemistry.org Their existence is often supported by radical clock experiments or trapping with radical scavengers.

Oxyphosphonium Ions: In deoxyfluorination reactions using phosphorus-based reagents, the alcohol's hydroxyl group attacks the reagent to form an oxyphosphonium intermediate. nih.gov This converts the poor -OH leaving group into a much better one. In a reported base-free deoxyfluorination, the collapse of an oxyphosphonium fluoroborate ion pair with fluoride transfer is consistent with mechanistic experiments. nih.gov This intermediate is fully compatible with the electronic properties of this compound.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the influence of substituents.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing the rate-determining step. For example, in the oxidation of benzyl alcohol over gold catalysts, a primary KIE was observed when the benzylic hydrogen was replaced with deuterium. acs.org This indicates that the C-H bond cleavage (specifically, hydride transfer) is the rate-determining step in that reaction. acs.org A similar KIE would be expected for the oxidation of this compound if the mechanism involves C-H bond breaking in the slow step.

Hammett Studies: Hammett plots correlate the reaction rates of a series of substituted benzene (B151609) derivatives with substituent constants (σ), providing information about charge development in the transition state. For benzyl alcohol oxidation over Au/CeO₂, a negative ρ value was found, indicating the buildup of positive charge at the benzylic position in the transition state of the rate-determining step. acs.org For this compound, the strongly electron-withdrawing groups would significantly slow down such a reaction, placing it at the expected position on a Hammett plot for a reaction with a positive charge buildup.

Thermodynamic Stability: The presence of the ortho-methylsulphonyl and meta-fluoro groups impacts the thermodynamic stability of potential intermediates. The high energy of the corresponding benzyl carbocation renders pathways involving this intermediate thermodynamically inaccessible under normal conditions. Conversely, reactions proceeding through more stable transition states, such as the concerted backside attack in an SN2 reaction, are thermodynamically and kinetically favored.

| Study Type | Finding in Related Systems | Implication for this compound |

| Kinetic Isotope Effect | Primary KIE observed in benzyl alcohol oxidation, indicating C-H bond cleavage is rate-determining. acs.org | A significant KIE would be expected for oxidation, confirming C-H cleavage in the slow step. |

| Hammett Plot | Negative ρ value for benzyl alcohol oxidation implies positive charge buildup in the transition state. acs.org | The compound would react much slower than unsubstituted benzyl alcohol in such a reaction. |

| Intermediate Stability | SN1 favored by resonance stabilization; disfavored by electron-withdrawing groups. libretexts.orgresearchgate.net | SN1 pathway is thermodynamically and kinetically prohibitive. SN2 is the favored substitution pathway. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 5-Fluoro-2-(methylsulphonyl)benzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic arrangement and electronic environment.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (–CH₂) protons, the methyl (–CH₃) protons of the sulfonyl group, and the hydroxyl (–OH) proton.

The aromatic region would display a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. The benzylic protons would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of 4.5-5.0 ppm. The methyl protons of the sulfonyl group are expected to be a sharp singlet around 3.0-3.5 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | J(H,H) and J(H,F) |

| Benzylic-CH₂ | 4.5 - 5.0 | Singlet or Doublet | J(H,H) |

| Methyl-CH₃ | 3.0 - 3.5 | Singlet | N/A |

| Hydroxyl-OH | Variable | Broad Singlet | N/A |

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonyl group and the electronegative fluorine atom. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹J(C,F)).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 165 (d, ¹J(C,F) ≈ 250 Hz) |

| Aromatic C-SO₂ | 135 - 145 |

| Other Aromatic C | 115 - 135 |

| Benzylic-CH₂ | 60 - 65 |

| Methyl-CH₃ | 40 - 45 |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, S=O, C-F, and C-O bonds.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The S=O stretching vibrations of the sulfonyl group are expected to appear as two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-F stretching vibration would likely be observed as a strong band in the 1250-1000 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad, Strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 (Strong) |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 (Strong) |

| C-F (Aryl) | Stretching | 1250 - 1000 (Strong) |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₉FO₃S), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of functional groups such as the hydroxyl group, methylsulfonyl group, and fragments from the aromatic ring.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about its molecular conformation, crystal packing, and any hydrogen bonding networks involving the hydroxyl and sulfonyl groups.

Chromatographic Techniques for Purity Assessment and Compound Separation

The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes. The selection of a specific method is contingent upon the compound's volatility and thermal stability, as well as the nature of the potential impurities.

High-performance liquid chromatography is a versatile and widely adopted method for the analysis of substituted benzyl (B1604629) alcohols. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a compound with the polarity of this compound. In this modality, a nonpolar stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. nih.govhelixchrom.com The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For a compound like this compound, a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is generally effective. nih.govsielc.com The inclusion of a small amount of acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the alcohol functional group. sielc.com Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

The following table provides representative HPLC conditions that would be applicable for the analysis of substituted benzyl alcohols, such as this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a typical method for a related compound and serves as an illustrative example. austinpublishinggroup.com

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Methylsulphonyl Benzyl Alcohol

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to predicting the geometric and electronic properties of 5-Fluoro-2-(methylsulphonyl)benzyl alcohol from first principles. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its structure and energy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the more complex many-electron wavefunction. For substituted benzyl (B1604629) alcohols, DFT is widely used to explore conformational preferences and the influence of substituents on the molecule's properties. longdom.orgresearchgate.net

In the case of this compound, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles for the most stable conformations. The presence of a bulky methylsulfonyl group at the ortho position and a fluorine atom at the meta position introduces significant electronic and steric effects that dictate the orientation of the hydroxymethyl group relative to the benzene (B151609) ring. DFT calculations can quantify the energetic differences between various rotational isomers (rotamers), identifying the global minimum energy conformation.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Substituted Benzyl Alcohol

| Parameter | Value |

| C-O Bond Length (Å) | 1.425 |

| O-H Bond Length (Å) | 0.965 |

| C-S Bond Length (Å) | 1.770 |

| S=O Bond Length (Å) | 1.450 |

| C-F Bond Length (Å) | 1.350 |

| C-C-O-H Dihedral Angle (°) | 60.5 |

| C-C-S-C Dihedral Angle (°) | 85.0 |

Note: These are illustrative values for a model system and would require specific DFT calculations for this compound for precise determination.

Ab Initio Computational Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. iaea.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study electronic structure. longdom.orgmissouri.edu While computationally more demanding than DFT, they can offer benchmark-quality results for certain properties.

For this compound, ab initio calculations would be valuable for obtaining a highly accurate description of the electron distribution and orbital energies. This is particularly important for understanding the interplay between the electron-withdrawing nature of the fluoro and methylsulfonyl substituents and the hydroxymethyl group. iaea.orgkoreascience.kr These calculations can provide a detailed picture of the molecular orbitals, electrostatic potential, and partial atomic charges, which are all crucial for interpreting the molecule's reactivity and intermolecular interactions.

Analysis of Intramolecular Interactions and Conformational Landscape

The conformational flexibility of the hydroxymethyl group in benzyl alcohols is a key determinant of their chemical and physical properties. Computational analysis allows for a detailed exploration of the conformational landscape and the subtle intramolecular forces that govern it.

Hydrogen Bonding in Fluorinated Benzyl Alcohols and Derivatives

A significant area of study in fluorinated organic compounds is the potential for intramolecular hydrogen bonding. In ortho-fluorinated benzyl alcohols, an intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom (OH···F). longdom.orgnih.gov Computational studies, through methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, can identify and characterize such interactions. longdom.org

For this compound, the fluorine is in a meta position relative to the hydroxymethyl group, making a direct intramolecular OH···F hydrogen bond unlikely due to the distance. However, the fluorine atom's electron-withdrawing effect can influence the acidity of the OH group, which in turn affects its hydrogen-bonding capability in intermolecular contexts. Computational studies on related fluorinated alcohols show that fluorine substitution generally increases the hydrogen-bond acidity of the hydroxyl group. longdom.org

Stereochemical Influences on Molecular Conformation

The conformation of the hydroxymethyl group in benzyl alcohol is primarily defined by the dihedral angle between the C-O bond and the plane of the aromatic ring. The presence of a bulky ortho-substituent, such as the methylsulfonyl group in this compound, will exert a significant steric influence. koreascience.kr This steric hindrance is expected to force the hydroxymethyl group into a conformation where it is rotated out of the plane of the ring to minimize steric clash.

Computational modeling can map the potential energy surface as a function of the key dihedral angles, revealing the most stable conformations and the energy barriers between them. For ortho-substituted benzyl alcohols, a "gauche" conformation, where the O-H group is oriented towards the substituent, and an "anti" conformation, where it is pointed away, are often considered. The relative energies of these conformers will be determined by a balance of steric repulsion and potential attractive interactions, such as weak hydrogen bonds.

Table 2: Illustrative Relative Energies of Conformers for an Ortho-Substituted Benzyl Alcohol

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.0 |

| Anti | ~180° | 1.5 |

| Eclipsed | ~0° | 4.0 |

Note: These values are representative and the actual energetic landscape for this compound would depend on the specific electronic and steric interactions.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, this can provide insights into its reactivity in various chemical transformations.

For instance, the oxidation of benzyl alcohols to aldehydes is a common reaction. Computational studies can model the reaction pathway with a given oxidizing agent, locating the transition state structure and calculating the activation energy. The electron-withdrawing nature of the fluoro and methylsulfonyl groups in this compound would likely influence the reaction kinetics. These substituents can affect the stability of intermediates and transition states, for example, by influencing the ease of C-H bond cleavage from the benzylic carbon.

Similarly, nucleophilic substitution reactions at the benzylic carbon can be investigated. Computational analysis can help to determine whether the reaction proceeds through an SN1 or SN2 mechanism. The electronic effects of the substituents would play a crucial role here; electron-withdrawing groups tend to destabilize a carbocation intermediate, potentially disfavoring an SN1 pathway. By calculating the energies of the relevant species along the reaction coordinate, a detailed understanding of the reaction mechanism can be achieved.

Prediction of Reactivity and Selectivity via Computational Models

Extensive searches of scholarly articles, scientific databases, and computational chemistry literature did not yield specific studies on the prediction of reactivity and selectivity of this compound using computational models. Consequently, there are no detailed research findings or data tables to present for this specific compound within the requested framework.

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By using sophisticated software and models, chemists can calculate various properties of molecules to understand their reactivity and to predict the outcome of reactions, including which products will be formed (selectivity).

For a molecule like this compound, computational models could theoretically be used to investigate:

Electron Distribution: The fluorine atom and the methylsulphonyl group are both electron-withdrawing. Computational models could precisely quantify the electron density across the benzene ring and on the benzylic alcohol functional group. This information is crucial for predicting where electrophiles (electron-seeking reagents) or nucleophiles (nucleus-seeking reagents) are most likely to attack.

Reaction Mechanisms: Theoretical calculations can map out the energy landscape of a potential reaction. This includes identifying transition states and intermediates to determine the most likely reaction pathway. For example, in the case of oxidation of the alcohol group, computational models could help to elucidate the step-by-step mechanism.

Selectivity: In many reactions, multiple products are possible. Computational models can predict which product is more likely to be formed by calculating the activation energies for the different pathways leading to each product. The pathway with the lower activation energy is generally the favored one.

While the principles of computational chemistry are well-established, the application of these methods to a specific and relatively niche compound like this compound requires dedicated research. The absence of such research in the public domain means that a detailed, data-driven analysis of its computationally predicted reactivity and selectivity cannot be provided at this time.

Synthetic Utility and Applications in Advanced Chemical Research

Role as a Precursor and Building Block in Complex Molecule Synthesis

5-Fluoro-2-(methylsulphonyl)benzyl alcohol is primarily utilized as a precursor in multi-step synthetic sequences. The strategic placement of its three distinct functional groups—the hydroxyl, fluoro, and methylsulfonyl moieties—allows for a range of selective chemical transformations. The primary alcohol group is a key site for modification, readily undergoing oxidation and substitution reactions.

Oxidation of the alcohol functionality provides access to corresponding aldehydes and carboxylic acids, which are themselves important intermediates in organic synthesis. For instance, controlled oxidation yields 5-fluoro-2-(methylsulphonyl)benzaldehyde, while more vigorous conditions can produce 5-fluoro-2-(methylsulphonyl)benzoic acid. smolecule.com These derivatives serve as entry points for constructing a variety of other compounds. The benzyl (B1604629) alcohol moiety can also participate in nucleophilic substitution reactions to form ethers or esters, depending on the reacting nucleophile. smolecule.com This versatility allows for its incorporation into larger, more complex molecular frameworks.

Below is a table summarizing key synthetic transformations where this compound acts as a precursor.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Potassium permanganate (B83412) or similar oxidizing agent | 5-Fluoro-2-(methylsulphonyl)benzaldehyde | Oxidation |

| This compound | Strong oxidizing agent | 5-Fluoro-2-(methylsulphonyl)benzoic acid | Oxidation |

| This compound | Strong base or acid with an alkyl/acyl halide | Corresponding ether or ester derivatives | Nucleophilic Substitution |

Design and Synthesis of Functionalized Organic Frameworks

The development of functionalized organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), relies on the availability of bespoke molecular building blocks. While direct use of this compound as a primary linker in framework synthesis is not widely documented, its derivatives are of significant interest. The functional groups of the molecule offer potential for modification into structures suitable for framework construction.

Integration into Advanced Synthetic Methodologies and Reagent Development

This compound serves as a valuable substrate in the development and optimization of new synthetic methods. Its combination of electron-withdrawing groups (fluorine and methylsulfonyl) and a reactive alcohol function allows researchers to test the scope and limitations of novel catalytic systems and reaction conditions.

For instance, fluorinated benzyl alcohols are used as substrates in metal-mediated site-selective functionalization reactions. researchgate.net The electronic properties conferred by the fluorine and sulfonyl groups can influence the regioselectivity of reactions such as metalation, providing a means to create highly substituted aromatic compounds with precise control. researchgate.net Furthermore, benzyl alcohols are common substrates for testing new catalytic systems for oxidation or dehydrative etherification reactions. researchgate.netresearchgate.net The specific electronic nature of this compound makes it a useful probe for understanding reaction mechanisms and catalyst performance under challenging conditions.

Contribution to Organofluorine Chemistry and Sulfonyl Chemistry Research

The fields of organofluorine and sulfonyl chemistry are critical to the development of modern pharmaceuticals, agrochemicals, and materials. cas.cn this compound is a useful compound for research in both areas due to its hybrid structure.

Organofluorine Chemistry: The incorporation of fluorine into organic molecules can dramatically alter their biological and chemical properties, often leading to increased metabolic stability, binding affinity, and lipophilicity. vulcanchem.com As a fluorinated building block, this compound allows researchers to introduce a fluorine atom into a target molecule at a specific position. It serves as a model substrate for studying the effects of fluorine on reaction rates and mechanisms, contributing to the broader understanding of how to strategically employ fluorine in molecular design. cas.cn

Sulfonyl Chemistry: The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and its substituents. vulcanchem.com In this compound, this group impacts the acidity of the alcohol proton and the electron density of the benzene (B151609) ring, thereby affecting its reaction pathways. The compound is a valuable tool for researchers investigating the electronic effects of sulfonyl groups in organic reactions and for synthesizing novel sulfonyl-containing compounds for various applications. mdpi.com The presence of both a fluorine atom and a sulfonyl group allows for the study of their combined electronic influence on the molecule's reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.